N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-amine with 2-oxoethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-(dimethylamino)pyridine
- 2,4-diaminopyrimidine derivatives
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide .
Uniqueness
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a benzamide moiety makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-21(2)14-12(9-18-16(20-14)24-3)19-13(22)10-17-15(23)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYRFKYPVGXXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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